Z-谷氨酰胺-ONp

描述

科学研究应用

由小鼠透明带 ZP3 肽诱导的卵巢自身免疫疾病:

- 此项研究描述了在小鼠中使用小鼠 ZP3 肽(透明带的成分)研究卵巢自身免疫疾病的新型实验系统。这些发现可能有助于了解 T 细胞介导的自身免疫疾病的发病机制 (Rhim 等人,1992)。

谷氨酰胺与 Zn(2+) 和 Cd(2+) 络合物的红外多光子解离光谱的实验和理论研究:

- 本文使用红外多光子解离光谱和量子化学计算研究了谷氨酰胺 (Gln) 与 Zn(2+) 和 Cd(2+) 的络合物。该研究提供了对这些络合物的结构和结合性质的见解 (Boles 等人,2015)。

锌指核酸酶展望转化

:

- 本研究讨论了锌指核酸酶 (ZFN),一种强大的基因编辑新方法,解决了伦理和科学问题,以及它们在临床试验中的潜力 (Palpant & Dudzinski, 2013)。

蛋白质 Z 的 Gla 结构域中天然发生的 E30Q 突变导致其分泌受损和随后的缺乏:

- 本研究探讨了蛋白质 Z 基因中的突变,该突变影响蛋白质 Z 的分泌,蛋白质 Z 是一种参与凝血调节的维生素 K 依赖性糖蛋白 (Souri 等人,2005)。

具有优异光催化活性的类海胆 CuO/ZnO 纳米复合材料的仿生合成:

- 本研究涉及使用谷氨酰胺作为生长调节剂合成 CuO/ZnO 纳米复合材料,在污染物的催化降解中具有潜在应用 (Fang 等人,2018)。

安全和危害

When handling Z-Gln-ONp, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Z-Gln-ONp, also known as N-α-Cbz-L-glutamine p-nitrophenyl ester or Z-L-glutamine 4-nitrophenyl ester , is a specialty product used in proteomics research . It is primarily targeted by enzymes such as microbial transglutaminase . These enzymes play a crucial role in protein cross-linking, which is essential for various biological processes, including cell signaling, apoptosis, and the development of connective tissues .

Mode of Action

Z-Gln-ONp interacts with its target enzymes through a process known as enzymatic crosslinking . This interaction results in the integration of Z-Gln-ONp into gelatin polymers, leading to the formation of mechanically tough and conductive hydrogels . The introduction of carbobenzoxy groups creates dynamic π–π stacking interactions, which increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .

Biochemical Pathways

The integration of Z-Gln-ONp into gelatin polymers affects the glutamine metabolic pathway . Glutamine plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It supports anabolic processes such as fuel proliferation and nucleotide synthesis . The metabolism of glutamine and other nitrogenous compounds also results in the production of ammonia, a byproduct that can promote tumor growth and support biomass production .

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and efficacy . For instance, oral administration is the most popular route for drug delivery, and it requires the drug to be stable and soluble enough to survive the journey through the digestive system .

Result of Action

The integration of Z-Gln-ONp into gelatin polymers results in the formation of mechanically tough and conductive hydrogels . These hydrogels exhibit high storage modulus, compressive strength, tensile strength, and elongation at break . They also show high sensitivity in small pressure ranges, making them potential candidates for use in biosensors for wearable devices and health-monitoring systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, social media has been shown to significantly influence green consumption behavior, leading to increased intention towards a sustainable environment and reduction in carbon emissions . Similarly, diversified environmental rules and green regulations can impact the economic performance of industries . Therefore, it’s crucial to consider these environmental factors when studying the action of Z-Gln-ONp.

属性

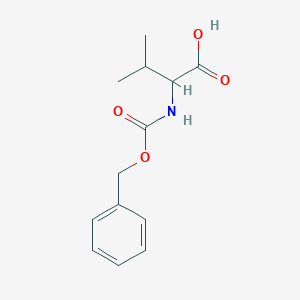

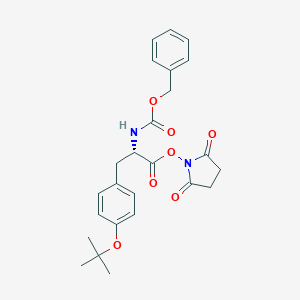

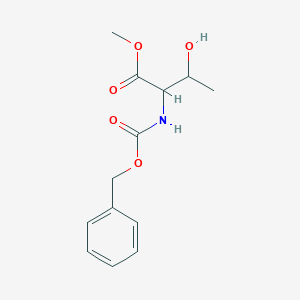

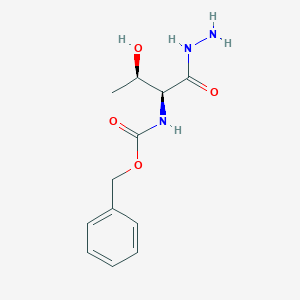

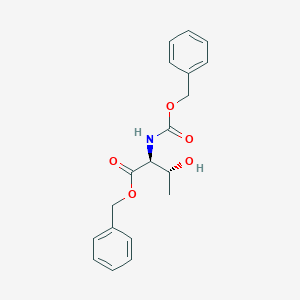

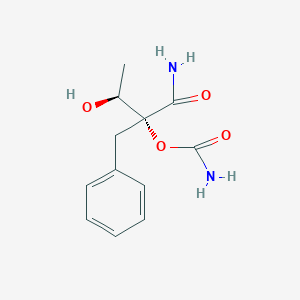

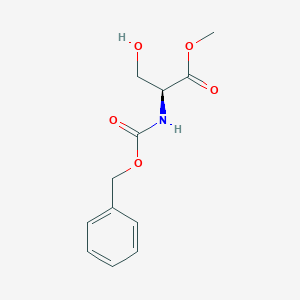

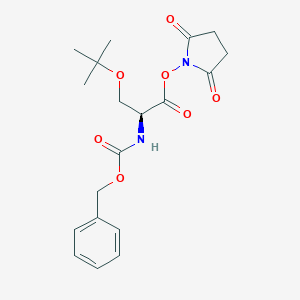

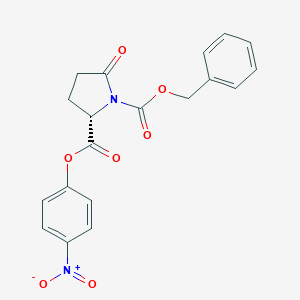

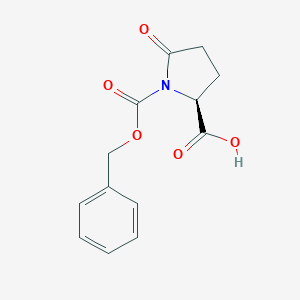

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVQPDPRDVIJDJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228289 | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gln-ONp | |

CAS RN |

7763-16-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。